Ultramark 1621

Description

Contextualization within High-Resolution Mass Spectrometry (HRMS) Advancements

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique across a multitude of scientific disciplines, including chemistry, biochemistry, and environmental science. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions and the identification of unknown compounds in complex mixtures. The precision of HRMS is fundamentally reliant on the use of mass calibration standards.

Ultramark 1621, a commercially available mixture of fluorinated phosphazines, serves as a widely utilized calibration compound for both positive and negative ion high-resolution mass spectrometry. acs.orgnih.gov Its utility extends across various ionization techniques, including Fast-Atom Bombardment (FAB), Electrospray Ionization (ESI), and Direct Analysis in Real Time (DART®). acs.orgnih.govresearchgate.netjeolusa.comjeolusa.com The compound provides a series of stable and intense ion peaks across a broad mass-to-charge (m/z) range, typically from 700 to over 2000 u, making it an effective calibrant for a wide array of analyses. acs.orgnih.govnih.gov The unique chemical composition of this compound, being rich in fluorine, results in a significant mass defect, which helps to avoid spectral overlap with many common organic analytes. rsc.org This characteristic is particularly advantageous in complex sample analysis, such as metabolomics and proteomics. rsc.orgcore.ac.uk

Historical Development and Evolution as a Reference Standard in Mass Spectrometry

The adoption of this compound as a reference standard began to gain prominence in the early 1990s. A 1992 study highlighted its effectiveness as a calibration compound for both positive and negative ion Fast-Atom Bombardment (FAB) HRMS. acs.orgnih.gov The study noted its compatibility with common FAB matrices like glycerol (B35011), nitrobenzyl alcohol, and triethanolamine, producing a series of intense peaks from m/z 700 to 1900. acs.orgnih.gov

As mass spectrometry techniques evolved, so did the application of this compound. Its utility was soon demonstrated for Electrospray Ionization (ESI), another soft ionization technique that became a cornerstone of biological mass spectrometry. researchgate.net Research showed that ESI of this compound solutions produced a series of intense, singly charged peaks in the m/z range of 900 to approximately 2200 in both positive and negative ionization modes. researchgate.net More recent studies have continued to validate its use in modern instrumentation and other ionization methods, such as Chemical Ionization (CI), where it has been identified as a superior calibrant due to its stable fragment intensities. nih.govrsc.org Today, it is frequently included in ready-to-use calibration solutions for various commercial mass spectrometers, often mixed with other standards like caffeine (B1668208) and the peptide MRFA (Met-Arg-Phe-Ala) to cover a wider mass range. nih.govalamed.ru

Significance in Ensuring Mass Accuracy and Precision in Scientific Research

The fundamental value of this compound lies in its contribution to the mass accuracy and precision of mass spectrometers. Mass accuracy is a measure of how closely the measured mass corresponds to the true, calculated mass. In HRMS, achieving low parts-per-million (ppm) mass accuracy is crucial for confident compound identification. nih.gov

This compound is used for the external calibration of mass spectrometers, a routine procedure to ensure the instrument is performing correctly. nih.gov During external calibration, the known m/z values of the ions generated from this compound are used to create a calibration curve that corrects for systematic errors in the mass analyzer. For instance, it is used as a standard calibrant for Orbitrap mass spectrometers, enabling sub-part-per-million precursor and product mass accuracy, which is essential for high-throughput proteomics. nih.gov

Research has demonstrated that using this compound as a reference standard can achieve mass accuracies of approximately 2 ppm. researchgate.net Its stable and predictable fragmentation pattern provides a reliable set of reference points across a significant portion of the mass spectrum. rsc.orgamazonaws.com The table below details the exact masses of the primary positive ions observed for this compound, which are used for instrument calibration.

Interactive Data Table: Reference Masses for this compound (Positive Ion Mode)

| Chemical Composition | Exact Mass (m/z) |

| C18H19O6N3P3F24 | 922.01035 |

| C20H19O6N3P3F28 | 1022.00397 |

| C22H19O6N3P3F32 | 1121.99758 |

| C24H19O6N3P3F36 | 1221.99119 |

| C26H19O6N3P3F40 | 1321.98481 |

| C28H19O6N3P3F44 | 1421.97842 |

| C30H19O6N3P3F48 | 1521.97203 |

| C32H19O6N3P17F52 | 1621.96564 |

| C34H19O6N3P3F56 | 1721.95926 |

| C36H19O6N3P3F60 | 1821.95287 |

| C38H19O6N3P3F64 | 1921.94648 |

| C40H19O6N3P3F68 | 2021.94013 |

| Data sourced from JEOL Mass Spectrometry Reference Data. amazonaws.com |

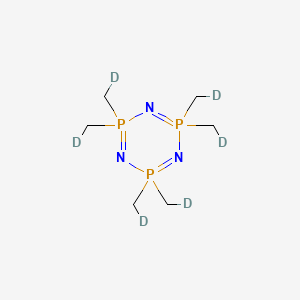

Structure

3D Structure

Properties

CAS No. |

105809-15-2 |

|---|---|

Molecular Formula |

C6H18N3P3 |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |

InChI Key |

DEBZEVJNWCNATM-UHFFFAOYSA-N |

SMILES |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

Canonical SMILES |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

Origin of Product |

United States |

Chemical Foundation of Ultramark 1621 S Functional Properties

Structural Attributes Enabling Broad Mass Range Ionization

The utility of Ultramark 1621 as a calibrant is directly linked to its ability to generate a series of stable, intense ion peaks over a broad mass range. acs.orgnih.gov Its unique structure is optimized to ionize effectively under various conditions, providing reliable reference points for mass accuracy calibration.

The core phosphazine structure, combined with highly fluorinated side chains, results in a high molecular weight and a tendency to produce a predictable fragmentation pattern or a series of related molecular ions. rsc.orgbiorxiv.org This generates a characteristic "picket fence" of peaks in the mass spectrum, typically with regular spacing, which is ideal for calibration. harvardapparatus.com For instance, in positive and negative ion FAB mass spectrometry, this compound produces a series of strong peaks extending from 700 to 1900 atomic mass units (u). acs.orgnih.gov It is also a component in ESI calibration solutions, where it provides reference ions in the higher mass range, such as m/z 1022, 1122, 1222, and higher. harvardapparatus.compubcompare.ai

Table 2: Observed Calibration Ions for this compound in ESI-MS This table shows common singly charged, positive ions observed from this compound when used in ESI calibration mixtures.

| Observed m/z |

| 1022 |

| 1122 |

| 1222 |

| 1322 |

| 1422 |

| 1522 |

| 1622 |

| 1722 |

| 1822 |

Data sourced from a study on LC-MS instrument calibration. harvardapparatus.com

The broad mass distribution of ions generated from this compound is a direct consequence of its composition as a mixture of molecules with varying side-chain lengths. biorxiv.org The phosphazine backbone remains constant, but the attached perfluoroalkyl chains differ in the number of repeating units. rsc.orgbiorxiv.org

One study highlights that the variation in the number of CF₂CF₂ groups in the side chains is responsible for the mixture containing multiple different compounds. biorxiv.org Each of these compounds has a distinct molecular weight, and upon ionization, they appear as a series of peaks separated by a mass corresponding to the differential side-chain unit. This controlled heterogeneity is what populates the mass spectrum with the evenly spaced, high-mass ions for which this compound is known. harvardapparatus.com For example, analysis has focused on deconvoluting signals corresponding to this compound molecules with a specific number of CF₂CF₂ groups, such as 8, 14, or 15 units, demonstrating the direct link between side-chain length and the resulting mass signal. biorxiv.org This structural feature is fundamental to its design as a wide-range mass calibrant. rsc.org

Applications and Methodological Integration in Mass Spectrometry

Calibration Strategies in Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Ultramark 1621 has proven to be a highly effective calibration compound for both positive and negative ion FAB high-resolution mass spectrometry. acs.org Its utility in FAB-MS is characterized by the generation of a series of intense peaks, which provides numerous calibration points across a significant portion of the mass spectrum.

Optimization for Positive-Ion FAB-MS Calibration

In positive-ion FAB-MS, this compound provides a reliable set of reference masses. The positive ion FAB mass spectrum of this compound exhibits a series of strong peaks extending from 700 to 1900 u. acs.org This broad distribution of ions allows for accurate calibration over a wide mass range, which is essential for the analysis of high molecular weight compounds. The stability of the ion signals generated from this compound contributes to reproducible and accurate calibrations.

Optimization for Negative-Ion FAB-MS Calibration

Similarly, for negative-ion FAB-MS, this compound is a valuable calibrant. acs.org The negative ion spectrum also displays a series of intense peaks throughout the 700 to 1900 u range, ensuring comprehensive calibration. acs.org The ability to use the same compound for both positive and negative mode calibration simplifies workflows and ensures consistency in mass accuracy across different experimental setups.

Matrix Compatibility and Selection in FAB-MS Applications

A significant advantage of this compound in FAB-MS is its excellent compatibility with a variety of commonly used matrices. acs.org Research has shown that this compound performs well with matrices such as glycerol (B35011), nitrobenzyl alcohol, and triethanolamine. acs.org This compatibility is crucial as the matrix plays a vital role in the FAB ionization process by dissolving the analyte and facilitating its desorption and ionization. The combination of this compound with a glycerol matrix, for instance, has been shown to dramatically enhance signal stability, reduce sample sputtering, and minimize source contamination. rsc.orgnih.govresearchgate.net

Role in Chemical Ionization High-Resolution Mass Spectrometry (CI-HRMS)

This compound is also a key calibrant in CI-HRMS, a technique favored for its ability to produce molecular ions, which can be challenging to obtain with other methods like electron ionization. rsc.org The stable fragment intensities of this compound make it a preferred choice for achieving accurate mass measurements in CI-HRMS. rsc.orgrsc.org

Investigation of Ionization Parameters for Enhanced Performance

The performance of this compound as a calibrant in CI-HRMS is influenced by several ionization parameters. Studies have investigated the effects of source temperature, electron energy, and reagent gas pressure to optimize its fragmentation. nih.gov For instance, this compound, being a mixture of compounds with varying boiling points, fragments sufficiently at probe temperatures between 80 and 120 °C. nih.gov

Research has explored the use of different reagent gases, such as isobutane (B21531) and methane (B114726), in conjunction with varying instrumental parameters. rsc.orgnih.gov For example, with isobutane, parameters like reagent gas pressure (10⁻⁵ to 10⁻⁴ mbar), filament current (0.1 to 0.2 mA), source temperature (150 to 200 °C), and electron energy (150 to 200 eV) have been systematically varied to find optimal conditions. rsc.orgnih.gov When using methane as the reagent gas at 200 °C, the electron energy has been adjusted between 100 to 130 eV. rsc.orgnih.gov Statistical analyses, such as ANOVA, have been employed to determine the most influential parameters on the fragmentation pattern, with source pressure often identified as a significant factor. researchgate.net

Interactive Data Table: Optimized CI-HRMS Parameters for this compound

| Reagent Gas | Source Temperature (°C) | Electron Energy (eV) | Reagent Gas Pressure (mbar) | Filament Current (mA) |

| Isobutane | 150 - 200 | 150 - 200 | 1.0 x 10⁻⁵ - 2.0 x 10⁻⁴ | 0.1 - 0.2 |

| Methane | 200 | 100 - 130 | 1.0 x 10⁻⁵ - 2.0 x 10⁻⁴ | 0.1 - 0.2 |

Analysis of Fragmentation Patterns in CI-HRMS

Interactive Data Table: Prominent this compound Fragments in CI-HRMS

| Fragment m/z | Ionization Mode | Reagent Gas |

| 922 | Positive | Isobutane/Methane |

| 1022 | Positive | Isobutane/Methane |

| 1122 | Positive | Isobutane/Methane |

| 1222 | Positive | Isobutane/Methane |

| 1322 | Positive | Isobutane/Methane |

| 1422 | Positive | Isobutane/Methane |

| 1522 | Positive | Isobutane/Methane |

| 1622 | Positive | Isobutane/Methane |

| 1722 | Positive | Isobutane/Methane |

| 1822 | Positive | Isobutane/Methane |

Note: The specific fragments and their intensities can vary based on the instrumental conditions.

Utilization in Nano-Electrospray Ionization Mass Spectrometry (nanoESI-MS)

This compound, a mixture of fluorinated phosphazenes, serves as a critical reference compound in nano-electrospray ionization mass spectrometry (nanoESI-MS). acs.orgutoronto.ca This ionization technique is favored for its ability to analyze small volume samples with high sensitivity, making it ideal for large biomolecules. utoronto.canih.gov The performance of nanoESI-MS is highly dependent on the stability of the electrospray and the efficiency of the ionization process, areas where this compound is instrumental for assessment and validation. utoronto.carsc.org

A stable electrospray is fundamental to achieving reliable and reproducible results in nanoESI-MS, as it ensures a low variation in the number of ions being generated over time. utoronto.carsc.org this compound is frequently used as a standard to characterize and evaluate spray stability. utoronto.caresearchgate.net Researchers assess stability by monitoring the total ion count (TIC) while infusing a solution of this compound. A steady TIC trace over an extended period indicates a stable spray. rsc.orgresearchgate.net

The ionization efficiency of a nanoESI source, particularly with novel emitter designs, is also benchmarked using this compound. utoronto.cafossiliontech.com Because it is a synthetic polymer mixture, it produces a series of intense, singly charged peaks that are evenly spaced by 100 m/z units in the high mass range (m/z 1000–2000). utoronto.ca The ability to consistently generate this characteristic spectrum with high signal intensity is a key indicator of the emitter's ionization performance. utoronto.ca The improved ionization efficiency at the low flow rates typical of nanoESI (20-1000 nL/min) is attributed to enhanced desolvation and greater charging efficiency per analyte molecule. nih.gov

The development of new emitter technologies for nanoESI-MS aims to overcome the limitations of traditional pulled-glass capillary emitters, which can be expensive, prone to clogging, and challenging to fabricate consistently. utoronto.carsc.org this compound plays a vital role in validating the performance of these innovative emitters.

One significant development is the creation of low-cost, disposable microfluidic emitters made from folded polyimide tape. utoronto.carsc.org To validate these new emitters, their performance was directly compared to conventional pulled glass emitters using this compound as the test analyte. rsc.orgresearchgate.net Studies have shown that the mass spectra of this compound obtained using polyimide emitters are comparable to those from glass emitters, demonstrating their viability. rsc.org Furthermore, the spray stability of the polyimide emitters, as measured by the TIC of an this compound solution, was shown to be comparable to that of pulled glass capillaries for over 12 minutes. rsc.orgresearchgate.net These findings establish this compound as a reliable benchmark for qualifying new emitter technologies for a wide range of analytes. utoronto.carsc.org

Assessment of Spray Stability and Ionization Efficiency

Advanced Mass Analyzer Calibration Protocols

This compound is a cornerstone calibrant for high-resolution mass analyzers, enabling the high mass accuracy essential for modern proteomics and metabolomics research. nih.govnih.gov It is a component of various commercially available calibration solutions and is valued for its ability to provide strong, stable ion peaks across a wide mass range in both positive and negative ionization modes. acs.orgalamed.ruresearchgate.net

Achieving sub-parts-per-million (sub-ppm) mass accuracy is a key capability of Orbitrap mass spectrometers, and robust calibration is fundamental to this performance. nih.gov this compound is a standard component in calibration mixtures used for these instruments. nih.govalamed.ru These solutions, often containing other compounds like caffeine (B1668208) and the peptide MRFA (Met-Arg-Phe-Ala), provide a series of well-characterized ions across a broad m/z range (e.g., m/z 195 to over 1522). alamed.ruharvardapparatus.com

External calibration using an this compound-containing mixture is a standard procedure performed to maintain the instrument's high performance, typically achieving mass accuracy better than 5 ppm. nih.govalamed.ru For even higher accuracy, internal calibration methods are employed. nih.gov In one such approach, fluoranthene (B47539) cations, which are byproducts of electron transfer dissociation (ETD) reactions, can be used as a constant internal calibrant. nih.govresearchgate.net By using this compound for the initial external calibration and then applying internal recalibration, researchers have demonstrated improved mass accuracy for both precursor and product ions to levels of approximately 0.8 ppm or better, effectively eliminating mass calibration drift over long experiments. nih.govresearchgate.net

| Component | Concentration | Solvent System | Purpose |

|---|---|---|---|

| Caffeine | 20 µg/mL | Aqueous solution of acetonitrile (B52724) (50%), methanol (B129727) (25%), and acetic acid (1%) | Low mass range calibrant (m/z 195) |

| MRFA (L-methionyl-arginyol-phenylalanylalanine acetate (B1210297) H₂O) | 1 µg/mL | Mid mass range calibrant (m/z 524) | |

| This compound | 0.001% | High mass range calibrant (provides peaks at m/z 1022, 1122, 1222, etc.) |

Data sourced from Thermo Scientific Pierce LTQ ESI Positive Ion Calibration Solution information. alamed.ruharvardapparatus.com

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is renowned for its ultra-high resolving power and mass accuracy. nih.gov Accurate calibration is paramount, and this compound is a well-established calibrant for these systems. nih.govucdavis.edu It is used for both external and internal calibration in FT-ICR experiments. nih.govresearchgate.net

In FT-ICR-MS studies, this compound is often used alongside other standards like MRFA to provide calibration points across the desired mass range. nih.gov For instance, in experiments characterizing novel ICR cell arrays, a solution of this compound was used to demonstrate parallel detection of equivalent ion populations. uw.edu In other advanced applications, different ion populations from this compound (e.g., m/z 1322, 1422, 1522, and 1622) were selectively trapped in different cells of a multi-cell ICR array to demonstrate parallel acquisition capabilities. uw.edu The predictable and stable fragmentation pattern of this compound makes it an ideal reference for such complex, multi-stage MS experiments. rsc.org

| Observed m/z |

|---|

| 922 |

| 1022 |

| 1122 |

| 1222 |

| 1322 |

| 1422 |

| 1522 |

| 1622 |

These ions provide a series of evenly spaced calibration points across the high mass range. harvardapparatus.comrsc.org

Comparative Analysis and Performance Evaluation with Other Calibrants

Performance Assessment Against Perfluorokerosene (PFK) in HRMS

In the realm of high-resolution mass spectrometry (HRMS), both Ultramark 1621 and Perfluorokerosene (PFK) are considered prominent calibrants, particularly for chemical ionization (CI) techniques. nih.govresearchgate.netrsc.orgrsc.org Studies show that both substances meet the fundamental requirements for a mass calibrant in HRMS analysis. nih.govresearchgate.netrsc.org

PFK is often favored because it provides a fragmentation pattern that resembles electron ionization (EI) outcomes. nih.govresearchgate.netrsc.org This characteristic allows for the use of readily available mass reference tables commonly integrated within commercial mass spectrometers. nih.govresearchgate.netrsc.org However, PFK presents notable operational challenges. While it produces intense fragments upon introduction to the ion source, this intensity can diminish rapidly, hindering the stability of analytical conditions. nih.gov Researchers have also reported significant difficulties with pressure adjustment when using PFK. nih.gov

Conversely, this compound, a mixture of fluorinated phosphazenes, is distinguished by its stable fragment intensities. nih.govresearchgate.netrsc.orgrsc.org This stability is a significant advantage in maintaining consistent analytical conditions over the course of an experiment. nih.gov In comparative evaluations using CI-HRMS, the mass accuracy achieved with this compound was highly comparable to that of PFK, with all calculated mass tolerances falling within the desired range of ±5 ppm, even with external calibration. nih.gov

However, the fragmentation pattern of this compound is dependent on the probe temperature, as its different phosphazene components have varying vapor pressures. nih.gov At lower probe temperatures (80-120 °C), the lower boiling point fractions evaporate to cover the low mass range, while temperatures above 100 °C are needed for the higher boiling point fractions to cover the higher mass ranges. nih.gov This temporal change in mass range coverage is a factor that requires consideration during analysis. nih.gov

For extending the calibration range, a combination of PFK and this compound can be particularly effective. PFK is beneficial for calibrating in positive mode CI up to an m/z of 1200, whereas this compound is more practical for applications above m/z 1000, with the combination extending the usable mass range up to m/z 2000. nih.gov

Table 1: Performance Comparison: this compound vs. PFK in CI-HRMS

| Feature | This compound | Perfluorokerosene (PFK) |

|---|---|---|

| Composition | Mixture of fluorinated phosphazenes nih.govresearchgate.netrsc.org | Mixture of perfluorinated hydrocarbons (CnF2n+2) rsc.org |

| Fragment Intensity | Generally stable nih.govresearchgate.netrsc.org | Intense initially, but can diminish rapidly nih.gov |

| Fragmentation Pattern | Dependent on probe temperature nih.gov | Similar to Electron Ionization (EI) nih.govresearchgate.netrsc.org |

| Operational Stability | Provides stable analytical conditions nih.gov | Difficulties with pressure adjustment; unstable intensity nih.gov |

| Mass Accuracy | High, comparable to PFK nih.gov | High, serves as a reliable standard nih.gov |

| Primary Use Case | CI-HRMS, ESI, FAB nih.govresearchgate.netnih.gov | CI-HRMS, GC-MS (EI) nih.govrsc.org |

Comparative Studies with Polyethylene Glycol (PEG) and Other Polymeric Standards

This compound has also been evaluated against polymeric standards such as Polyethylene Glycol (PEG) and Triton X-100. rsc.orgrsc.org In a study testing six different reference materials for positive CI-HRMS, this compound and PFK were identified as the most promising candidates. rsc.org While PEG 1000 was also tested, its elemental composition (C2H4O)n·H2O is considered potentially problematic due to the likelihood of interference with many organic analytes. rsc.org Despite this, PEG is a widely used calibrant in positive ion Fast Atom Bombardment (FAB)-HRMS. rsc.orgnih.govucdavis.edu

Both this compound and polymeric calibrants like PEG and polypropylene (B1209903) glycol (PPG) have been associated with source contamination and memory effects, which can interfere with subsequent analyses. nih.govucdavis.edu This is a significant drawback that requires careful consideration and cleaning protocols in analytical workflows. nih.gov

In statistical analyses of calibrant ionization, this compound and PEG 1000, along with PFK, demonstrated superior results regarding the highest number of mass peaks, lowest relative standard deviation, and smallest difference between average and median signal intensities. rsc.org However, due to its potential for spectral overlap with common organic compounds, PEG was deemed less suitable than the fluorinated compounds for the specific application of analyzing unknown organic compounds with CI-HRMS. rsc.org Another calibrant, Triton X-100, was also investigated but was not selected as a top candidate in these comparative studies. rsc.orgrsc.org

Evaluation of Mass Range Coverage and Ionization Characteristics of Diverse Reference Materials

The effective mass range of a calibrant is a critical parameter for its application. This compound is primarily effective in the mass range of approximately m/z 900 to 2100. researchgate.netgoogle.com This makes it highly suitable for high-mass calibration but less useful for broad-range analysis when used alone. google.com Its mass spectrum, produced via electrospray ionization (ESI), features a series of intense, singly charged peaks from m/z 900 to about 2200 in both positive and negative ionization modes. researchgate.net

To achieve broader mass coverage, this compound is often used in combination with other calibrants. nih.govharvardapparatus.com For instance, combining it with PFK extends the calibration range up to m/z 2000 in positive mode CI-MS/MS. nih.gov Similarly, when used with Fomblin in negative ion mode, the mass range can be extended to above m/z 2000. nih.gov Calibration solutions for ESI-MS commonly employ a mixture containing this compound along with compounds like caffeine (B1668208) and MRFA to provide calibration points across a wider spectrum, from m/z 195 up to the higher masses covered by this compound. harvardapparatus.com

This compound is versatile, serving as a reference compound for various ionization techniques, including Fast Atom Bombardment (FAB), ESI, and CI. nih.govresearchgate.netnih.govfishersci.se In contrast, other calibrants have different optimal ranges and ionization characteristics. PEG is widely used in positive ion FAB-HRMS. rsc.org PFK is effective for EI and CI, while another fluorinated compound, FC-43 (Perfluorotributylamine), was found to have poor fragment distribution and was not considered a promising calibrant for high-pressure CI-HRMS. nih.govrsc.org

Table 2: Mass Range and Ionization Characteristics of Selected Calibrants

| Calibrant | Typical Usable Mass Range (m/z) | Common Ionization Modes | Key Characteristics |

|---|---|---|---|

| This compound | ~900 - 2100 google.com | ESI, CI, FAB researchgate.netnih.govfishersci.se | Fluorinated phosphazene; stable fragments but temperature-dependent pattern. nih.gov |

| Perfluorokerosene (PFK) | Up to ~1200 (alone); extends higher with combinations nih.govrsc.org | EI, CI nih.govrsc.org | Fluorinated hydrocarbon; EI-like fragmentation but can be unstable. nih.gov |

| Polyethylene Glycol (PEG) | Varies with polymer length (e.g., PEG 1000) rsc.org | FAB, ESI rsc.orgnih.gov | Polymeric; can interfere with organic analytes. rsc.org |

| Fomblin Y | 85 to >3000 researchgate.net | DART (Negative Ion) researchgate.net | Fluorinated ether; useful negative-ion reference. researchgate.net |

| FC-43 | Poor fragment distribution at high pressure nih.govrsc.org | CI nih.govrsc.org | Perfluorotributylamine; not ideal for high-pressure CI-HRMS. nih.gov |

Advantages and Disadvantages in Specific Analytical Contexts

The choice of a mass spectrometry calibrant is highly dependent on the specific analytical context, including the ionization method, mass range of interest, and the nature of the analytes being studied. This compound offers distinct advantages and disadvantages in this regard.

Advantages of this compound:

Stable Ion Intensity: It provides stable fragment intensities, which is crucial for maintaining consistent calibration over the duration of an experiment. nih.govresearchgate.netrsc.org

High Mass Coverage: It is particularly useful for calibration in the higher mass range (m/z 900-2100). google.com

Dual-Mode Compatibility: It can be used as a reference compound in both positive and negative ionization modes. researchgate.netfishersci.se

High Accuracy: It enables mass accuracy of approximately 2 ppm for biomolecules like bovine insulin (B600854) when used as a reference. researchgate.net

Mass Deficiency: As a fluorinated compound, it provides a desirable mass deficiency that helps avoid spectral overlap with typical organic analytes. rsc.org

Disadvantages of this compound:

Limited Mass Range: When used alone, its utility is confined to a relatively narrow high-mass window. google.com

Temperature-Dependent Fragmentation: The mass range coverage changes with the probe temperature, which requires careful control and can complicate analyses, especially in GC-MS where temperature is programmed. nih.gov

Memory Effects: Like other perfluorinated compounds, it can lead to source contamination and background signal (memory effects) that interfere with subsequent analyses. nih.govucdavis.edugoogle.com

In a comparative context, PFK's main advantage is its EI-like fragmentation, but it suffers from intensity instability and pressure control issues. nih.gov PEG is a versatile polymeric standard, but its elemental composition creates a high potential for interference with organic analytes, and it also suffers from memory effects. rsc.orgnih.gov The ideal calibrant would offer stable, homogenous fragmentation across the entire mass range of interest for the whole analysis time, a standard that is not perfectly met by any single compound, often necessitating the use of calibrant mixtures. nih.gov

Table 3: Summary of Advantages and Disadvantages

| Calibrant | Advantages | Disadvantages |

|---|---|---|

| This compound | Stable ion intensity nih.govrsc.org; Good for high m/z google.com; Dual polarity researchgate.netfishersci.se; High mass deficiency rsc.org | Limited m/z range alone google.com; Temperature-dependent fragmentation nih.gov; Memory effects nih.govgoogle.com |

| Perfluorokerosene (PFK) | EI-like fragmentation nih.govrsc.org; High mass deficiency rsc.org | Unstable ion intensity nih.gov; Pressure adjustment difficulties nih.gov |

| Polyethylene Glycol (PEG) | Widely used polymeric standard rsc.orgnih.gov | Potential interference with organic analytes rsc.org; Memory effects nih.govucdavis.edu |

Research Methodologies and Experimental Design Considerations

Experimental Frameworks for Calibrant Performance Validation

The validation of Ultramark 1621 as a calibrant involves a multi-faceted approach to confirm its suitability across various mass spectrometry platforms and applications. Experimental frameworks are designed to assess key performance characteristics, including mass accuracy, signal stability, and the breadth of its effective mass range.

A common validation procedure involves the direct infusion of an this compound solution into the mass spectrometer. researchgate.net The resulting spectrum, which displays a series of well-defined peaks at known mass-to-charge (m/z) ratios, is then used to calibrate the instrument. rsc.orgthermofisher.com The performance is often evaluated by comparing the measured m/z values of the this compound ions against their theoretical masses. rsc.org

To ensure a comprehensive validation, this compound is frequently used in conjunction with other calibration compounds. For instance, mixtures containing caffeine (B1668208), L-methionyl-arginyl-phenylalanyl-alanine acetate (B1210297) H2O (MRFA), and this compound are commonly employed for calibrating electrospray ionization (ESI) mass spectrometers. alamed.runih.gov This approach extends the calibration curve across a wider mass range, from low to high m/z values, which is crucial for the analysis of diverse sample types. thermofisher.com

The performance of this compound is also assessed under different ionization conditions, such as positive and negative ion modes, and with various ionization techniques like fast-atom bombardment (FAB) and chemical ionization (CI). rsc.orgfishersci.sethermofisher.com For example, studies have investigated the fragmentation behavior of this compound under CI conditions with different reagent gases like isobutane (B21531) and methane (B114726) to confirm its suitability as a mass calibrant for high-resolution mass spectrometry (HRMS) analysis. rsc.orgresearchgate.net

The stability of the electrospray is a critical factor in performance validation. A stable spray ensures consistent ion generation, leading to low variation in the total ion count (TIC) over time. researchgate.net The spray stability when using this compound has been shown to be comparable to that of other standard emitters, demonstrating its reliability for generating consistent calibration data. researchgate.net

Table 1: Common Experimental Parameters for this compound Performance Validation

| Parameter | Typical Setting/Condition | Rationale |

| Infusion Method | Direct infusion via syringe pump | Provides a steady and continuous flow of the calibrant for stable signal acquisition. thermofisher.comthermofisher.com |

| Flow Rate | < 10 µL/min | Avoids system contamination and ensures optimal ionization. |

| Ionization Mode | Positive and Negative ESI | Validates performance for a broad range of analytes that ionize under different polarities. fishersci.sethermofisher.com |

| Co-calibrants | Caffeine, MRFA | Extends the effective calibration range to lower m/z values. alamed.ru |

| Mass Analyzer | Ion Trap, Orbitrap, TOF, Quadrupole | Ensures applicability across different instrument types with varying resolution and mass accuracy capabilities. alamed.runih.govnih.gov |

| Reagent Gas (for CI) | Isobutane, Methane | Evaluates fragmentation patterns and calibrant suitability under specific chemical ionization conditions. rsc.orgresearchgate.net |

Data Acquisition and Processing Techniques in this compound Calibrated Systems

Once a mass spectrometer is calibrated using this compound, specific data acquisition and processing techniques are employed to ensure the generation of high-quality, accurate mass data. The initial step in data acquisition is often a system suitability test to confirm the instrument is performing within established parameters. pubpub.org

Data acquisition in high-resolution mass spectrometry (HRMS) systems, such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap instruments, is a critical stage where the benefits of a precise calibration with this compound are realized. nih.govnih.gov These instruments are capable of very high mass resolving power and accuracy, allowing for the confident identification of compounds. nih.gov The calibration provides the foundation for the accurate assignment of m/z values to the detected ions. nih.gov

During data acquisition, parameters such as the mass range, scan rate, and resolution are optimized based on the specific analytical goals. For instance, in proteomics studies, data-dependent acquisition (DDA) is a common strategy where the instrument performs a full MS1 scan to detect precursor ions, followed by MS2 scans on the most abundant ions to obtain fragmentation data for identification. nih.gov The accuracy of the precursor mass, determined from the this compound calibration, is crucial for selecting the correct ions for fragmentation.

Post-acquisition, the raw data undergoes several processing steps. A key initial step is often centroiding, which reduces the data size by converting profile-mode spectra into a series of discrete m/z and intensity pairs. github.io This process relies on the accurate mass calibration to correctly identify the center of each mass peak.

Further processing may involve deconvolution to determine the neutral mass of molecules from their multiple charge states, a common occurrence in ESI-MS. Accurate mass measurement is vital for this process to correctly assign the charge state and calculate the molecular weight. Software algorithms are used to automatically process the complex spectra, identify peaks, and assign elemental compositions based on the accurate mass data. sciex.comspectralworks.com

In advanced applications like FT-ICR-MS, specialized data acquisition techniques such as frequency multiple detection can be used to enhance the resolving power and acquisition rate. nih.gov Even in these sophisticated setups, initial calibration with standards like this compound is a prerequisite for achieving high mass accuracy. nih.gov

Table 2: Key Data Acquisition and Processing Steps

| Step | Description | Importance in this compound Calibrated Systems |

| System Suitability Test | A check to ensure the mass spectrometer is operating correctly before sample analysis. pubpub.org | Confirms the validity of the this compound calibration and the readiness of the system for acquiring accurate data. |

| Data-Dependent Acquisition (DDA) | An automated method where the instrument selects precursor ions from an MS1 scan for subsequent MS2 fragmentation. nih.gov | Relies on the accurate mass of precursor ions, determined by the calibration, for correct selection and identification. |

| Centroiding | The process of converting profile-mode mass spectra into a list of m/z values and their corresponding intensities. github.io | Accurate peak picking is dependent on a well-defined and calibrated m/z axis. |

| Deconvolution | The process of determining the neutral mass of an analyte from its various charged states. | Requires high mass accuracy to correctly determine the charge state and, consequently, the molecular weight. |

| Formula Prediction | The use of accurate mass measurements to determine the elemental composition of an unknown compound. spectroscopyonline.com | The high accuracy provided by the this compound calibration significantly narrows down the number of possible elemental formulas. |

Statistical Methodologies for Evaluating Mass Accuracy and Precision (e.g., ANOVA)

Statistical methods are essential for objectively evaluating the performance of a mass spectrometer calibrated with this compound. These methods provide a quantitative assessment of mass accuracy and precision, which are critical parameters for the reliability of experimental results.

Analysis of Variance (ANOVA) is a powerful statistical tool that can be used to assess the significance of various factors on mass measurement. nih.govnih.gov For example, ANOVA can be used to determine if there are statistically significant differences in mass accuracy when using different calibration methods, instrument settings, or over different periods. researchgate.netresearchgate.net In the context of this compound, ANOVA has been used to evaluate the influence of parameters such as filament current, source temperature, and electron energy on the resulting mass spectra under chemical ionization conditions. rsc.orgresearchgate.netresearchgate.net

A study evaluating various calibrants for positive chemical ionization-HRMS utilized statistical analysis, including the calculation of the relative standard deviation (RSD), to compare the performance of this compound with other compounds. rsc.org The results indicated that this compound provided a high number of mass peaks with low RSD in their signal intensities, demonstrating its suitability as a calibrant. rsc.org

Post-hoc tests, such as Tukey's Honestly Significant Difference (HSD), can be employed after an ANOVA to identify which specific groups or conditions are significantly different from each other. editage.com This can be useful for pinpointing the optimal settings for achieving the best mass accuracy and precision.

The evaluation of precision, which refers to the reproducibility of measurements, is also crucial. This is often assessed by repeatedly measuring the mass of the same ion and calculating the standard deviation or relative standard deviation of the measurements. ANOVA can be used to analyze the components of variance, distinguishing between within-run and between-run variability. researchgate.net

Table 3: Statistical Metrics for Performance Evaluation

| Statistical Metric | Description | Application to this compound |

| Mass Accuracy (ppm) | The relative deviation of the measured mass from the theoretical mass. rsc.org | A primary indicator of the effectiveness of the calibration with this compound. |

| Root Mean Square (RMS) Error | A measure of the overall accuracy of a set of mass measurements. rsc.org | Provides a single, comprehensive value for the performance of the calibrated system. |

| Relative Standard Deviation (RSD) | A measure of the precision or reproducibility of measurements. | Used to assess the stability of the signal intensity of this compound's fragment ions. rsc.org |

| Analysis of Variance (ANOVA) | A statistical method for comparing the means of two or more groups. nih.govnih.gov | To evaluate the impact of different experimental parameters on mass accuracy and precision. rsc.orgresearchgate.netresearchgate.net |

| Wilk's Lambda | A test statistic used in multivariate analysis of variance (MANOVA). researchgate.net | Can be used to assess the discriminating power of different features in the mass spectrum. |

Reproducibility and Long-Term Stability Studies of this compound as a Calibration Standard

The utility of a calibration standard is heavily dependent on its long-term stability and the reproducibility of its performance over time. This compound has been shown to be a stable and reliable calibrant for mass spectrometry. thermofisher.comlcms.cz

Manufacturers of calibration solutions containing this compound typically provide information on the product's shelf life, which is often a minimum of one year when stored properly. thermofisher.com These solutions are supplied in high-purity, non-leachable containers to prevent contamination and degradation over time. thermofisher.comlcms.cz Improper storage, such as transferring the solution to glass or plastic containers, can lead to contamination and affect the quality of the calibration. lcms.cz

Studies have demonstrated the long-term stability of mass spectrometers calibrated with external standards, with some systems showing stability within 3 ppm over a 24-hour period. lcms.cz While this reflects the stability of the entire system, it is predicated on the stability of the calibrant itself. The use of a stable calibrant like this compound is crucial for achieving such long-term stability. spectroscopyonline.com

The reproducibility of calibration is also a key consideration. This involves assessing the consistency of calibration results across different days, different operators, and different batches of the calibrant. Routine calibration is a standard practice in many laboratories to maintain the performance of their mass spectrometers. thermofisher.comlabmanager.com The availability of ready-to-use this compound solutions facilitates this process and contributes to the reproducibility of results. alamed.ruthermofisher.com

The chemical properties of this compound, a mixture of fluorinated phosphazines, contribute to its stability and consistent fragmentation pattern. rsc.org This consistency is vital for reproducible calibrations, as it ensures that the same set of reference peaks is available for calibration each time. Research has shown that this compound exhibits stable fragment intensities, which is a desirable characteristic for a mass calibrant. rsc.orgresearchgate.net

Long-term stability and reproducibility are particularly important in regulated environments and for large-scale studies where data is collected over extended periods. pubpub.org The use of a well-characterized and stable calibrant like this compound is a fundamental aspect of quality control in these settings. sigmaaldrich.com

Table 4: Factors Influencing Long-Term Stability and Reproducibility

| Factor | Impact | Best Practices |

| Storage Conditions | Improper storage can lead to contamination and degradation of the calibrant. lcms.cz | Store in the original high-purity, non-leachable container at the recommended temperature. thermofisher.comlcms.cz |

| Calibrant Purity | Contaminants can interfere with the calibration process and reduce accuracy. lcms.czlabmanager.com | Use high-purity, mass spectrometry-grade calibrants. alamed.ruthermofisher.com |

| Instrumental Drift | Changes in temperature, humidity, and electronic components can cause the mass calibration to drift over time. pubpub.orglabmanager.com | Perform regular calibration checks and recalibrate as necessary. labmanager.com |

| Chemical Stability of Calibrant | The inherent stability of the calibrant molecule affects its shelf life and the consistency of its fragmentation. | This compound's fluorinated phosphazine structure provides good chemical stability. rsc.org |

| Batch-to-Batch Variability | Inconsistencies between different lots of the calibrant can affect reproducibility. | Use calibrants from manufacturers with stringent quality control and batch testing. thermofisher.com |

Mechanistic Understanding of Ultramark 1621 Ionization and Fragmentation

Exploration of Ion Formation Pathways under Various Bombardment Conditions

The ionization of Ultramark 1621 can be achieved through several methods, each with distinct mechanisms that influence the resulting mass spectrum. The most common techniques include Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), Direct Analysis in Real Time (DART), and Chemical Ionization (CI).

Fast Atom Bombardment (FAB): In FAB mass spectrometry, this compound is mixed with a liquid matrix and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. acs.orgnih.govthermofisher.krfishersci.se This process facilitates the desorption and ionization of the thermally labile phosphazene molecules. The primary ion formation pathway is believed to involve charge-exchange reactions between the analyte molecules and ions from the liquid matrix, which are generated in a dense, gas-like phase immediately following the atomic collision. This "soft" ionization technique is effective for producing a series of intense positive and negative ion peaks, typically extending from a mass-to-charge ratio (m/z) of 700 to 1900. acs.orgnih.govacs.org

Electrospray Ionization (ESI): ESI generates ions from this compound by dissolving it in a suitable solvent mixture, such as acetonitrile (B52724), methanol (B129727), and water with a small amount of acid, and passing the solution through a highly charged capillary. utoronto.cadntb.gov.ua This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is known for producing a characteristic series of intense, singly charged peaks at regular intervals of approximately 100 m/z units. utoronto.ca The resulting spectra show a useful mass range for calibration, typically from m/z 900 to about 2200 in both positive and negative ion modes. dntb.gov.ua

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of this compound with minimal sample preparation. The mechanism involves exposing the sample to a heated stream of metastable gas, usually helium. This process can generate both positive and negative ions. The resulting DART mass spectra of this compound have been shown to be similar to those obtained through FAB and ESI. researchgate.net In negative-ion mode, this compound has been observed to form adducts with species like trifluoroacetate (B77799) ([M+CF3COO]⁻). uni-heidelberg.de

Chemical Ionization (CI): Under CI conditions, this compound is ionized through gas-phase reactions with a reagent gas, such as methane (B114726) or isobutane (B21531). nih.govrsc.orgtofwerk.com This technique is considered a softer ionization method compared to Electron Ionization (EI). Studies have shown that this compound is a suitable calibrant for CI-High Resolution Mass Spectrometry (CI-HRMS), providing stable fragment intensities. nih.govrsc.org The fragmentation pattern and ion intensities can be influenced by parameters such as the choice of reagent gas, source temperature, and reagent gas pressure. rsc.orgresearchgate.net

Table 1: Summary of Ion Formation Conditions for this compound

| Ionization Technique | Typical Conditions & Reagents | Resulting Ions and Mass Range |

|---|---|---|

| Fast Atom Bombardment (FAB) | High-energy Xe or Ar atoms; Matrices like glycerol (B35011), nitrobenzyl alcohol. acs.orgacs.org | Intense positive and negative ions from m/z 700–1900. nih.govacs.org |

| Electrospray Ionization (ESI) | Solvent: Acetonitrile/Methanol/Water + Acetic Acid; Applied potential: +2.4 to +3.5 kV. utoronto.capubcompare.ai | Singly charged peaks every ~100 m/z; Range m/z 900–2200. utoronto.cadntb.gov.ua |

| Direct Analysis in Real Time (DART) | Heated helium gas stream (~450 °C). uni-heidelberg.de | Positive ([M+H]⁺) and negative ([M+CF3COO]⁻) ions; m/z range > 800. uni-heidelberg.deamazonaws.comamazonaws.com |

| Chemical Ionization (CI) | Reagent gas: Isobutane or Methane; Source Temperature: 150–200 °C. nih.govrsc.org | Stable fragment intensities; useful for calibration > m/z 1000. nih.gov |

Elucidation of Molecular Fragmentation Processes via Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions to gain structural information. The process involves isolating a precursor ion, accelerating it with an electrical potential, and colliding it with neutral gas molecules like helium or argon. This collision converts some of the ion's kinetic energy into internal energy, causing it to fragment. scispace.com

The fragmentation of this compound has been investigated using CID to decipher the structure of its components and understand its fragmentation pathways. nih.gov In such studies, the main fragment ions observed in the primary mass spectrum, such as those at m/z 922 and 1022, are selected as precursor ions. nih.govrsc.org These precursor ions are then subjected to CID, and the resulting product ions are analyzed. This multi-stage mass spectrometry approach (MSn) helps in assigning the correct elemental compositions to the observed fragments and confirming the structure of the parent phosphazene compounds. nih.goviyte.edu.tr The fragmentation patterns provide valuable information for identifying the core structure and the nature of the substituent groups in the complex mixture.

Table 2: Observed Ions of this compound in DART and ESI Mass Spectrometry

| Ionization Mode | Observed Ion (m/z) | Chemical Composition |

|---|---|---|

| Positive Ion DART | 922.01035 | C18H19O6N3P3F24 |

| Positive Ion DART | 1022.00397 | C20H19O6N3P3F28 |

| Positive Ion DART | 1121.99758 | C22H19O6N3P3F32 |

| Positive Ion DART | 1221.99119 | C24H19O6N3P3F36 |

| Positive Ion DART | 1321.98481 | C26H19O6N3P3F40 |

| Negative Ion DART | 905.97905 | C17H15O6N3P3F24 |

| Negative Ion DART | 1005.97267 | C19H15O6N3P3F28 |

| Negative Ion DART | 1105.96628 | C21H15O6N3P3F32 |

| Negative Ion DART | 1205.95989 | C23H15O6N3P3F36 |

| Negative Ion DART | 1305.95351 | C25H15O6N3P3F40 |

Interactions with Ionization Matrices and Their Influence on Spectral Profiles

In ionization techniques like FAB and Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix plays a critical role in the ionization process. The interaction between this compound and the matrix directly influences the quality of the resulting mass spectrum.

For FAB, this compound has been shown to work effectively with the most common liquid matrices, including glycerol, 3-nitrobenzyl alcohol (NBA), and triethanolamine. acs.orgnih.govacs.org The function of the matrix is to absorb the energy from the fast atom beam and facilitate a "soft" desorption and ionization of the analyte molecules with minimal fragmentation. The choice of matrix can affect ion suppression. In some cases, adjusting the ratio of this compound to the matrix is necessary to minimize the suppression of the sample's signal. acs.org A proper matrix-analyte combination results in a stable and intense series of this compound ions across a broad mass range, which is ideal for calibration purposes. acs.orgacs.org

Table 3: Common Ionization Matrices Used with this compound

| Ionization Technique | Matrix Compound | Influence on Spectral Profile |

|---|---|---|

| Fast Atom Bombardment (FAB) | Glycerol | Produces stable, intense ion series; commonly used for low-mass range. acs.orgacs.org |

| Fast Atom Bombardment (FAB) | 3-Nitrobenzyl alcohol (NBA) | Works very well with this compound, providing strong signals in the 700-1900 u range. acs.orgacs.org |

| Fast Atom Bombardment (FAB) | Triethanolamine | Effective for both positive and negative ion modes. acs.orgacs.org |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Commonly used for peptides and proteins; facilitates soft ionization. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | 2,5-Dihydroxybenzoic acid (DHB) | Another widely used matrix that promotes efficient energy transfer for ionization. |

Future Directions and Emerging Avenues in Ultramark 1621 Research

Expansion of Applications in Diverse Research Fields (e.g., environmental analysis, materials science)

The reliability of Ultramark 1621 has facilitated its adoption in a variety of research fields beyond its traditional use. In environmental science, it serves as a crucial calibration standard for the identification and quantification of emerging contaminants. It has been used in methods developed to analyze novel brominated flame retardants in environmental samples and to study the degradation products of mycotoxins like deoxynivalenol. mdpi.comcore.ac.uk The broader context of analyzing fluorinated pharmaceuticals and pesticides, which are of significant environmental concern, relies on the precise mass measurements afforded by calibrants like this compound. researchgate.net

In the field of materials science, this compound is instrumental in the characterization of novel synthetic compounds. It has been used to calibrate mass spectrometers for the analysis of polymers, providing essential data on their composition and purity. rsc.org Its application also extends to testing and validating new analytical hardware, such as the development of novel, low-cost nano-electrospray ionization emitters made from polyimide tape, where this compound was used as a performance benchmark. researchgate.net The compound is recognized as a key standard for mass spectrometry applications in materials research. jeolusa.com

Table 2: Selected Research Applications of this compound

| Research Field | Specific Application | Analytical Technique | Purpose of this compound | Citations |

|---|---|---|---|---|

| Environmental Science | Analysis of novel brominated flame retardants | Liquid Chromatography-High Resolution Mass Spectrometry | External mass calibration | core.ac.uk |

| Environmental Science | Identification of ozonized degradation products of deoxynivalenol | Ultrahigh-Performance Liquid Chromatography-Q-Orbitrap MS | Instrument tuning and calibration | mdpi.com |

| Materials Science | Characterization of polymers from RAFT synthesis | Electrospray Ionization Mass Spectrometry (ESI-MS) | Instrument calibration in m/z range 220-2000 | rsc.org |

| Materials Science | Performance testing of new nanoESI-MS emitters | Nano-Electrospray Ionization Mass Spectrometry | Characterizing spray stability and performance | researchgate.net |

Theoretical Modeling and Computational Chemistry Approaches to Calibrant Behavior

Emerging research leverages theoretical and computational methods to gain a more fundamental understanding of calibrant behavior, including that of this compound. Computational approaches are being developed to more accurately process and interpret mass spectra. One such method involves the application of optimal transport theory to deconvolve mass spectra, which has been used to process this compound data, revealing potential biases in the estimation of certain high-mass components. biorxiv.org Such studies show that while theoretically predicted masses for this compound generally align well with experimental data, advanced computational models can refine accuracy and efficiency. biorxiv.org

Although direct computational studies on this compound are not widespread, the broader field of computational chemistry of fluorinated compounds provides powerful tools that could be applied. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the properties of fluorinated molecules, including their stability, reactivity, and even NMR shifts. researchgate.netnih.govemerginginvestigators.org These computational methods have been used to study the stability of fluorinated drugs, predict the photolytic breakdown products of fluorinated pesticides, and design novel non-fluorinated compounds for industrial applications. researchgate.netemerginginvestigators.orgspiedigitallibrary.org Applying these theoretical approaches to the phosphazene structures within this compound could predict its fragmentation patterns under various ionization conditions, explain its high stability, and guide the development of future-generation calibrants with precisely engineered properties. This theoretical work is complemented by research into the fundamental physics of mass analysis, such as the uncertainty principle in FTMS, where this compound is used as a practical calibrant in experiments designed to push the limits of mass accuracy. epfl.ch

Q & A

Q. What is the role of Ultramark 1621 in mass spectrometry calibration, and how does its molecular structure influence its function?

this compound (C₆H₁₈N₃P₃) is a fluorinated phosphazene used as a high-precision calibrant in positive/negative ion modes for accurate mass measurements. Its cyclic tris(dimethylphosphonitrile) structure ensures stable ionization and reproducible fragmentation patterns, critical for resolving isotopic clusters in high-resolution mass spectrometry (HRMS) . To prepare a calibration solution, dissolve 1 mg/mL in acetonitrile or methanol, ensuring compatibility with the instrument’s flow rate (<10 µL/min to avoid contamination) .

Q. How do researchers validate the accuracy of this compound-based calibration in experimental workflows?

Validation involves comparing observed m/z values against theoretical masses (e.g., 225.1485 for C₆H₁₈N₃P₃) using internal standards like perfluorokerosene (PFK). Statistical tools such as root-mean-square error (RMSE) and linear regression are applied to assess mass accuracy (<2 ppm deviation). Cross-checking with alternative calibrants (e.g., caffeine-MRFA mixtures) ensures robustness .

Q. Why is this compound preferred over protein-based calibrants in low-resolution LC-MS systems?

Proteins like equine myoglobin produce unresolved isotopic clusters, requiring average molecular mass calculations, which introduce systematic errors. This compound’s discrete isotopic peaks enable precise m/z assignments, particularly in low-resolution systems where isotopic resolution is challenging .

Q. What are the key physicochemical properties of this compound that impact its stability in long-term experiments?

Key properties include a boiling point of 160–220°C, water solubility, and a density of 1.8 g/cm³. Its stability under ambient storage (room temperature) and resistance to oxidation make it suitable for repeated use. However, its "sticky" nature necessitates post-run column flushing to prevent contamination .

Advanced Research Questions

Q. How can researchers mitigate contamination risks when using this compound in high-flow-rate ESI-MS systems?

At flow rates >10 µL/min, this compound’s adhesive properties cause column and source fouling. Mitigation strategies include:

Q. What experimental design considerations are critical when integrating this compound into multi-calibrant workflows for CI-HRMS?

Multi-calibrant workflows require:

Q. How do deuterated forms of this compound (e.g., hexakis(deuteriomethyl) derivatives) affect isotopic resolution in HRMS?

Deuterated analogs (e.g., C₆D₁₈N₃P₃) shift isotopic distributions, enabling precise mass defect calculations. For example, the 6D isotopologue’s exact mass (231.109) aids in distinguishing overlapping peaks in complex matrices. However, deuterium exchange during storage can introduce inaccuracies, requiring controlled storage conditions (anhydrous, −20°C) .

Q. What statistical methods resolve contradictions in this compound calibration data across different instrument platforms?

Contradictions often arise from ionization efficiency differences (e.g., ESI vs. MALDI). Solutions include:

Q. How can researchers optimize this compound concentration for trace analysis without saturating detector response?

Conduct a dose-response curve (0.1–10 µg/mL) to identify the linear dynamic range. For trace analysis, use 0.5 µg/mL with signal averaging (10 scans) to enhance sensitivity. Avoid exceeding 5 µg/mL to prevent detector saturation and nonlinearity .

Q. What methodologies validate the use of this compound in novel applications like ambient ionization mass spectrometry?

For ambient ionization (e.g., DESI, paper spray), validate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.